2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide
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Overview
Description
The compound “2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide” is a complex organic molecule. It belongs to the class of compounds known as 1,2,4-triazines, which are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure . These compounds have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive activities .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazine derivatives is analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . The compound “this compound” likely has a complex structure due to the presence of multiple functional groups, including methoxyphenyl, dioxo, tetrahydroimidazo, and phenylacetamide groups.Scientific Research Applications
Antitumor and Cytotoxic Activities
A series of 3,4-diphenyl-7-(hetero)arylimidazo[2,1-c][1,2,4]triazin-6-amine derivatives were synthesized to assess their cytotoxic activities against various cancer cell lines such as HL60 (human promyelocytic leukemia), MOLT-4 (human T lymphoblastic leukemia), and MCF-7 (human breast adenocarcinoma). The study found that certain derivatives, particularly the 3-hydroxyphenyl and 3-hydroxy-4-methoxyphenyl derivatives, demonstrated potent cytotoxicity against HL60 and MCF-7 cells. The incorporation of hydroxyl and methoxy groups on the phenyl ring was noted to modulate the cytotoxic activity effectively. Additionally, derivatives with pyridyl or furan-2-yl substitutions showed promising cytotoxicity against MOLT-4 cell lines. The study implies the therapeutic potential of these compounds in cancer treatment due to their selective cytotoxicity against cancer cells (Akbarzadeh et al., 2015).
Synthesis and Anti-Inflammatory Activities
Another study focused on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic properties. The synthesized compounds were evaluated as cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors and were found to exhibit high inhibitory activity, particularly on COX-2 selectivity. The compounds also demonstrated notable analgesic and anti-inflammatory activities, comparable to sodium diclofenac, a standard drug (Abu‐Hashem et al., 2020).
Antimicrobial Activities
A comprehensive study on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives revealed that the newly synthesized compounds possessed good to moderate activities against various test microorganisms. This indicates the potential of these compounds in antimicrobial therapies and their importance in addressing antibiotic resistance issues (Bektaş et al., 2007).
Corrosion Inhibition
Research on triazine derivatives also extends to industrial applications, such as corrosion inhibition. A study involving synthesized triazine derivatives demonstrated their efficacy as corrosion inhibitors for N80 steel in acidic medium. The study involved various experimental techniques and theoretical calculations, establishing these derivatives as effective solutions for material protection and longevity (Yadav et al., 2015).
Mechanism of Action
Target of Action
The primary target of 2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide is D-amino acid oxidase (DAAO). DAAO is a flavoenzyme that catalyzes the oxidation of D-amino acids including D-serine to the corresponding α-keto acids .
Mode of Action
This compound interacts with DAAO by binding to it and inhibiting its function. This inhibition is achieved through the preservation of key interactions involved in the binding of the compound to DAAO .
Biochemical Pathways
The inhibition of DAAO by this compound affects the metabolic pathway of D-serine. D-serine is a full agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor, and its metabolism is predominantly regulated by DAAO .
Pharmacokinetics
Similar compounds in its class have been found to be metabolically resistant to o-glucuronidation . This suggests that the compound may have good bioavailability.
Result of Action
The inhibition of DAAO by this compound results in an increase in the plasma levels of D-serine . This can enhance the therapeutic effects of D-serine, which has been explored as a potential therapeutic agent for the treatment of schizophrenia .
Properties
IUPAC Name |
2-[8-(4-methoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4/c1-29-16-9-7-15(8-10-16)23-11-12-24-18(27)19(28)25(22-20(23)24)13-17(26)21-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWASNKPXNKADN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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